L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester
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Overview
Description
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester is a complex organic compound It is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure involving multiple amino acids and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester typically involves multi-step organic synthesis. The process begins with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.
Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated peptide synthesizers and high-throughput techniques to ensure efficiency and purity. These methods are optimized for large-scale production and may include purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
L-Valine: An essential amino acid with a simpler structure.
L-Leucine: Another essential amino acid with similar properties.
L-Isoleucine: An isomer of leucine with distinct biological functions.
Properties
CAS No. |
127231-53-2 |
---|---|
Molecular Formula |
C41H67N7O12 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C41H67N7O12/c1-11-24(6)34(38(56)48-33(23(4)5)39(57)59-10)47-32(52)20-30(50)26(18-25-15-13-12-14-16-25)43-36(54)28(19-31(42)51)45-35(53)27(17-22(2)3)44-37(55)29(21-49)46-40(58)60-41(7,8)9/h12-16,22-24,26-30,33-34,49-50H,11,17-21H2,1-10H3,(H2,42,51)(H,43,54)(H,44,55)(H,45,53)(H,46,58)(H,47,52)(H,48,56)/t24-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
InChI Key |
RZTOBLXFOIFPNA-CWIYOQQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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